[(1-Fluorocyclopropyl)methyl](methyl)amine
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Overview
Description
(1-Fluorocyclopropyl)methylamine is a chemical compound with the molecular formula C5H10FN It is characterized by the presence of a fluorine atom attached to a cyclopropyl ring, which is further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Fluorocyclopropyl)methylamine typically involves the reaction of cyclopropylmethylamine with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom onto the cyclopropyl ring.
Industrial Production Methods
Industrial production of (1-Fluorocyclopropyl)methylamine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(1-Fluorocyclopropyl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(1-Fluorocyclopropyl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Fluorocyclopropyl)methylamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(1-Ethylcyclopropyl)methylamine: Similar structure but with an ethyl group instead of a fluorine atom.
(1-Methylcyclopropyl)methylamine: Contains a methyl group instead of a fluorine atom.
(1-Chlorocyclopropyl)methylamine: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
(1-Fluorocyclopropyl)methylamine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C5H10FN |
---|---|
Molecular Weight |
103.14 g/mol |
IUPAC Name |
1-(1-fluorocyclopropyl)-N-methylmethanamine |
InChI |
InChI=1S/C5H10FN/c1-7-4-5(6)2-3-5/h7H,2-4H2,1H3 |
InChI Key |
ZXVVKPXCHULCSL-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CC1)F |
Origin of Product |
United States |
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